Enterocin 1071
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ESVFSKIGNAVGPAAYWILKGLGNMSDVNQADRINRKKH |
Origin of Product |
United States |
Discovery, Source Strains, and Initial Isolation Methodologies of Enterocin 1071
Isolation and Identification of Enterocin (B1671362) 1071-Producing Enterococcus faecalis Strains
The discovery of Enterocin 1071 is linked to the isolation and study of specific strains of Enterococcus faecalis, a species of lactic acid bacteria commonly found in the gastrointestinal tracts of humans and animals. wikipedia.orghealthline.comnih.gov The primary producing strain, Enterococcus faecalis BFE 1071, was first isolated from the feces of minipigs in Göttingen, Germany. nih.gov Subsequent research has identified other E. faecalis strains capable of producing this bacteriocin (B1578144), including isolates from dairy products. mdpi.comresearchgate.netnih.gov Another notable producer strain that has been identified is Enterococcus faecalis FAIR-E 309. researchgate.net
Genetic analyses have revealed that the production of this compound is not encoded on the bacterial chromosome but on a plasmid. nih.govpakbs.org Specifically, the genes responsible for the synthesis of the two peptides that constitute this compound, designated Ent1071A and Ent1071B, are located on a 50-kilobasepair (kbp) plasmid named pEF1071. nih.govpakbs.org This was confirmed through plasmid curing experiments, where the loss of the plasmid resulted in the cessation of bacteriocin production, and conjugation experiments, where the transfer of plasmid pEF1071 to non-producing E. faecalis strains conferred them the ability to produce this compound. nih.gov
| Strain ID | Source of Isolation | Key Characteristics |
| Enterococcus faecalis BFE 1071 | Feces of minipigs | Original producer strain; harbors the 50-kbp plasmid pEF1071 encoding for Enterocin 1071A and 1071B. nih.gov |
| Enterococcus faecalis FAIR-E 309 | Not specified in sources | Produces a variant of Enterocin 1071A that differs by two amino acids from that of strain BFE 1071. researchgate.net |
| Various Strains | Dairy products | Other identified sources of this compound-producing E. faecalis. mdpi.comnih.gov |
Methodological Approaches for this compound Detection and Preliminary Characterization
The initial detection and study of this compound relied on established microbiological and biochemical techniques. The antimicrobial activity of the producing strains was first observed using deferred antagonism methods, such as the spot-on-lawn or agar-well diffusion assays. nih.govpakbs.orgthaiscience.info In these methods, the producer bacterium is grown on an agar (B569324) plate, and then an indicator, or sensitive, bacterium is overlaid. A clear zone of no growth (inhibition zone) around the producer colony indicates the secretion of an antimicrobial substance. thaiscience.info
For preliminary characterization, the cell-free supernatant from the producer strain's culture broth is typically used. The proteinaceous nature of this compound was confirmed by its sensitivity to proteolytic enzymes, which led to a loss of antimicrobial activity. nih.gov Conversely, its stability was assessed under various physical and chemical conditions. Research has shown that this compound is remarkably heat-stable, retaining activity after being heated to 100°C for 60 minutes. nih.gov It also remains active over a broad pH range, from 3 to 12. nih.gov
The initial isolation and purification of the this compound peptides from the culture supernatant involved a multi-step process. A common first step is ammonium (B1175870) sulfate (B86663) precipitation, which concentrates the proteins in the sample. nih.govresearchgate.net This is followed by cation-exchange chromatography to separate the positively charged bacteriocin peptides from other components. nih.govresearchgate.net Finally, mass spectrometry is employed to determine the precise molecular mass of the purified peptides. nih.gov
| Parameter | Finding |
| Detection Method | Agar-well diffusion assay, Spot-on-lawn method. nih.govpakbs.org |
| Enzyme Sensitivity | Sensitive to proteolytic enzymes, confirming its protein nature. nih.gov |
| Heat Stability | Resistant to heat treatment at 100°C for 60 minutes. nih.gov |
| pH Stability | Active across a wide pH range (3.0 to 12.0). nih.gov |
| Purification Steps | Ammonium sulfate precipitation followed by cation-exchange chromatography. nih.govresearchgate.net |
| Molecular Mass | Enterocin 1071A: 4.285 kDa; Enterocin 1071B: 3.899 kDa. nih.govpakbs.org |
Taxonomic and Phylogenetic Positioning of this compound within Class IIb Bacteriocins
Bacteriocins produced by lactic acid bacteria are categorized into several classes based on their structure, molecular weight, and mode of action. This compound is classified as a Class IIb bacteriocin. nih.govontosight.ai A defining characteristic of this class is that the antimicrobial activity depends on the synergistic action of two separate peptides. nih.gov
This compound is composed of two distinct peptides: Enterocin 1071A (Ent1071A), which is 39 amino acids long, and Enterocin 1071B (Ent1071B), which is 34 amino acids long. nih.govasm.org For maximal inhibitory effect, both peptides are required in roughly equal amounts. nih.gov While individual peptides might show some slight activity, their combined action is significantly more potent. nih.gov
Phylogenetic analysis based on amino acid sequences reveals that this compound shares significant homology with other two-peptide bacteriocins, most notably lactococcin G, which is produced by Lactococcus lactis. asm.orgasm.org The mature Ent1071A and Ent1071B peptides show approximately 64% and 61% homology with the α and β peptides of lactococcin G, respectively. asm.org This similarity places this compound within a distinct subgroup of Class IIb bacteriocins. researchgate.netasm.org
Genetic Organization and Biosynthetic Pathway of Enterocin 1071
Enterocin (B1671362) 1071 is a two-peptide (Class IIb) bacteriocin (B1578144) produced by strains of Enterococcus faecalis. asm.orgnih.gov Its production is a complex process governed by a specific set of genes organized into a sophisticated biosynthetic pathway. The genetic determinants for Enterocin 1071 are not located on the chromosome but are encoded on a mobile genetic element, ensuring their potential for horizontal transfer. nih.govnih.gov
Molecular Mechanisms of Enterocin 1071 Antimicrobial Action
Membrane Permeabilization and Pore Formation by Enterocin (B1671362) 1071
Enterocin 1071, like other class II bacteriocins, primarily acts by disrupting the integrity of the target cell's cytoplasmic membrane. ontosight.ai Its mode of action involves the formation of pores, which leads to the dissipation of the cell's membrane potential and the leakage of essential intracellular components, ultimately causing cell death. ontosight.aimdpi.com This process is not a random, detergent-like disruption but a specific, targeted action. nih.gov The formation of these pores is a rapid process, occurring at low concentrations of the bacteriocin (B1578144). nih.gov
The two constituent peptides of this compound, Ent1071A and Ent1071B, are both required for this potent antimicrobial activity. researchgate.netasm.org These peptides likely interact with each other at the membrane surface or within the membrane itself to form the functional pore-forming complex. researchgate.netbiorxiv.org Structural analyses of related two-peptide bacteriocins suggest that they contain long, amphiphilic alpha-helical regions that are crucial for membrane insertion and interaction. researchgate.net The GxxxG motif, present in the helical domains of many two-peptide bacteriocins, is thought to be essential for the helix-helix interactions that stabilize the pore structure within the membrane. nih.govbiorxiv.orgbiorxiv.org
Receptor-Mediated Interactions and Target Cell Specificity
The antimicrobial action of this compound is not indiscriminate; it exhibits a defined spectrum of activity, which strongly suggests a receptor-mediated mechanism. biorxiv.orginnocua.netresearchgate.net The specificity of bacteriocins like this compound is a key characteristic, distinguishing them from broad-spectrum antibiotics and indicating that their initial binding to the target cell is a highly specific event. researchgate.netinnocua.net
Recent research has identified the undecaprenyl pyrophosphate phosphatase (UppP), also known as BacA, as the cellular receptor for this compound. innocua.netacs.orgnih.govrug.nl UppP is a membrane-spanning protein involved in the dephosphorylation of undecaprenyl pyrophosphate, a crucial step in the peptidoglycan synthesis pathway of the bacterial cell wall. innocua.netnih.govrug.nl
The identification of UppP as the receptor was achieved through the generation and whole-genome sequencing of mutants resistant to the homologous bacteriocin, lactococcin G. nih.govrug.nl These resistant mutants consistently showed mutations in or near the uppP gene. nih.govrug.nl Subsequently, it was demonstrated that heterologous expression of the Lactococcus lactis uppP gene in an otherwise insensitive bacterium, Streptococcus pneumoniae, rendered it susceptible to both lactococcin G and this compound, confirming the receptor function of UppP for both bacteriocins. innocua.netnih.govrug.nl
Table 1: Experimental Evidence for UppP as the Receptor for this compound
| Experimental Approach | Key Finding | Implication | References |
|---|---|---|---|
| Generation of resistant mutants | Resistant L. lactis mutants all had mutations in or near the uppP gene. | UppP is essential for bacteriocin sensitivity. | nih.gov, rug.nl |
| Heterologous expression | Expression of L. lactis uppP in insensitive S. pneumoniae conferred sensitivity to this compound. | UppP is the specific receptor for this compound. | innocua.net, nih.gov, rug.nl |
| Comparative genomics | Resistant mutants showed similar levels of resistance to both lactococcin G and this compound. | Both bacteriocins likely share the same receptor and mechanism of action. | rug.nl, researchgate.net |
The binding of this compound to its receptor, UppP, is a critical prerequisite for its antimicrobial activity. This interaction likely serves to concentrate the bacteriocin peptides at the cell surface, facilitating their insertion into the membrane and the subsequent formation of pores. biorxiv.org The specificity of this binding event is a primary determinant of the bacteriocin's target cell range. researchgate.netinnocua.net
Studies involving hybrid bacteriocins created by swapping domains between this compound and lactococcin G have provided insights into the determinants of target specificity. asm.org These studies suggest that the β-peptide (Ent1071B) plays a particularly important role in defining the target cell specificity. researchgate.netasm.org For instance, mutations in the N-terminal region of the β-peptide had a more significant impact on the activity against enterococcal strains than against lactococcal strains. asm.org This indicates that specific residues within the bacteriocin peptides are responsible for recognizing and interacting with specific regions of the UppP receptor on different bacterial species. innocua.net
Identification and Characterization of Putative this compound Receptors (e.g., UppP)
Intracellular Targets and Cellular Processes Disrupted by this compound
The primary and most well-documented effect of this compound is the permeabilization of the cell membrane, leading to a disruption of cellular homeostasis. ontosight.ai Recent studies on the homologous bacteriocin Enterocin C suggest that its binding to the receptor BacA (UppP) can also directly inhibit the enzymatic activity of the receptor itself. biorxiv.orgbiorxiv.orgbiorxiv.org By binding to the catalytic site of BacA, the bacteriocin can block the recycling of undecaprenyl phosphate (B84403), a critical carrier lipid in peptidoglycan synthesis. biorxiv.org This inhibition of cell wall precursor synthesis would represent a secondary mechanism of action, compounding the damage caused by membrane permeabilization. biorxiv.orgresearchgate.net
Mechanisms of Producer Self-Protection: Immunity Proteins and Transport Systems
Bacteriocin-producing organisms must possess mechanisms to protect themselves from the antimicrobial action of the peptides they synthesize. nih.govresearchgate.netinnocua.net This self-protection is typically conferred by a dedicated immunity protein and, in some cases, specialized transport systems. nih.govasm.orgmdpi.com
The gene cluster for this compound includes a gene, entI, which encodes a specific immunity protein. researchgate.net Expression of entI in sensitive strains confers protection against this compound. researchgate.net Interestingly, the this compound immunity protein also provides cross-protection against the homologous bacteriocin lactococcin G. nih.govresearchgate.net However, the reverse is not true; the lactococcin G immunity protein does not protect against this compound, highlighting a degree of specificity in the immunity mechanism. nih.govresearchgate.net It has been suggested that these immunity proteins may interact with their cognate bacteriocin receptors to exert their protective effect. researchgate.net
In addition to specific immunity proteins, ABC (ATP-binding cassette) transport systems are also implicated in producer self-protection. nih.gov These transport systems can function as efflux pumps, actively expelling the bacteriocin from the producer cell's membrane. nih.gov This action keeps the concentration of the bacteriocin in the cytoplasmic membrane below the critical level required for pore formation, thus preventing self-intoxication. nih.gov Some ABC transporters can also confer cross-resistance to other, even structurally different, bacteriocins. nih.gov The genes for these transporters are typically located within the bacteriocin gene cluster, alongside the structural and immunity genes. researchgate.netasm.org
Antimicrobial Spectrum and Interbacterial Interactions of Enterocin 1071
Inhibitory Activity against Gram-Positive Bacteria
Enterocin (B1671362) 1071 exhibits a defined spectrum of activity, primarily targeting Gram-positive bacteria. nih.govresearchgate.net Its effectiveness is attributed to the synergistic action of its two constituent peptides, which are typically required to exert significant antimicrobial action. asm.orgnih.gov
A key characteristic of Enterocin 1071 is its pronounced activity against Listeria species, including the significant foodborne pathogen Listeria monocytogenes. mdpi.comnih.gov Although it does not possess the highly conserved YGNGVxC motif typical of many anti-listerial bacteriocins, it effectively inhibits the growth of these pathogens. nih.gov Research has demonstrated the bactericidal effect of enterocins against Listeria innocua, leading to irregular cell shapes and loss of cellular integrity. nih.gov The inhibitory spectrum of this compound also extends to other foodborne pathogens such as Bacillus sp. and certain strains of Staphylococcus aureus. researchgate.netnih.gov
Table 1: Inhibitory Spectrum of this compound against Selected Foodborne Pathogens
| Target Microorganism | Susceptibility | Reference |
|---|---|---|
| Listeria innocua | Susceptible | mdpi.comnih.gov |
| Listeria monocytogenes | Susceptible | mdpi.comresearchgate.net |
| Bacillus sp. | Susceptible | nih.gov |
| Clostridium botulinum | Susceptible | researchgate.net |
| Clostridium perfringens | Susceptible | researchgate.net |
| Staphylococcus aureus | Susceptible | researchgate.net |
This compound demonstrates potent inhibitory activity against various strains of Enterococcus, including E. faecalis and E. faecium. nih.govmdpi.com This activity against closely related species is a common feature of bacteriocins. nih.gov The spectrum of this compound also includes other lactic acid bacteria (LAB), such as certain species of Lactobacillus and Lactococcus lactis. researchgate.netmdpi.comasm.org However, the sensitivity of different LAB strains can vary. asm.org For instance, while some Lactobacillus species are inhibited, others may be less affected. researchgate.net
Table 2: Inhibitory Activity of this compound against Enterococcus and other Lactic Acid Bacteria
| Target Microorganism | Susceptibility | Reference |
|---|---|---|
| Enterococcus faecalis strains | Susceptible | mdpi.com |
| Enterococcus faecium RC3 | Susceptible | mdpi.com |
| Lactobacillus paracasei | Susceptible | mdpi.comnih.gov |
| Lactococcus lactis | Susceptible | mdpi.comasm.org |
| Pediococcus pentosaceus | Susceptible | nih.gov |
| Leuconostoc spp. | Susceptible | nih.gov |
Susceptibility of Listeria spp. and other Foodborne Pathogens
Spectrum Limitations and Factors Influencing Activity
The antimicrobial activity of this compound is primarily restricted to Gram-positive bacteria. nih.govresearchgate.net Gram-negative bacteria are generally not susceptible, a limitation attributed to the protective outer membrane of these organisms. researchgate.net
Several factors can influence the efficacy of this compound. The synergistic interaction between the two peptides, 1071A and 1071B, is crucial for its full antimicrobial potential. nih.govasm.org While individual peptides may show some activity, it is significantly less than the combined effect. nih.gov The activity of this compound is also reported to be stable over a range of pH values and temperatures. nih.govresearchgate.net
Comparative Analysis and Structural Determinants of Enterocin 1071 Activity
Sequence Homology and Evolutionary Relationship with Lactococcin G and Other Class IIb Bacteriocins
Enterocin (B1671362) 1071, produced by strains of Enterococcus faecalis, shares significant sequence homology with a small family of two-peptide bacteriocins, most notably Lactococcin G and Lactococcin Q, which are produced by Lactococcus lactis. nih.govoup.comasm.org This homology points to a shared evolutionary origin. The two constituent peptides of Enterocin 1071, designated Ent1071A (the α-peptide) and Ent1071B (the β-peptide), show distinct similarities to their counterparts in Lactococcin G (LcnGα and LcnGβ).
Despite these similarities, their antimicrobial spectra differ. karger.com this compound is potent against enterococcal strains, whereas Lactococcin G is not, highlighting that subtle sequence variations can lead to significant functional divergence. nih.govasm.org The genes for the two peptides in these bacteriocins are typically located adjacent to each other in the same operon, further supporting their co-evolution and functional linkage. asm.org
The immunity proteins also exhibit homology, although to a lesser extent than the bacteriocin (B1578144) peptides themselves. The this compound immunity protein (Ent1071im) and the Lactococcin G immunity protein (LcnGim) are both 110 amino acids long and share 38% sequence identity. researchgate.net This divergence in immunity proteins compared to the bacteriocin peptides themselves suggests a co-evolutionary pressure to maintain specific self-protection mechanisms. microbiologyresearch.org
Table 1: Sequence Identity Comparison of Class IIb Bacteriocins
| Bacteriocin Comparison | Peptide A (α) Homology | Peptide B (β) Homology | Overall Identity | Reference(s) |
|---|---|---|---|---|
| This compound vs. Lactococcin G | ~64% | ~61% | ~57% | asm.orgnih.govasm.org |
| Lactococcin G vs. Lactococcin Q | High | High | ~88% | asm.orgnih.gov |
| This compound vs. Lactococcin Q | Moderate | Moderate | ~59% | asm.org |
Structural Features of this compound Peptides (1071A and 1071B) Relevant to Function
The antimicrobial activity of this compound is intrinsically linked to the specific structural characteristics of its two peptide components. Like other class IIb bacteriocins, Ent1071A and Ent1071B are believed to adopt amphiphilic α-helical structures, which are crucial for their interaction with and disruption of target cell membranes. researchgate.netasm.orgcapes.gov.br
Circular dichroism (CD) spectroscopy studies on the homologous Lactococcin G, and by extension this compound, reveal that the peptides contain long α-helical regions. capes.gov.br These studies also show that the two complementary peptides induce additional α-helical structuring in each other upon interaction, particularly in a membrane-like environment. asm.orgcapes.gov.br This mutual structuring is essential for forming the active bacteriocin complex.
A key structural feature within these helices is the presence of GxxxG motifs (where G is glycine (B1666218) and x is any amino acid). These motifs are known to facilitate close helix-helix interactions within membrane proteins. acs.org The α-peptide of this compound contains a GxxxG motif, which is also conserved in Lactococcin G and Lactococcin Q. nih.gov The β-peptide also contains a conserved GxxxG motif. nih.gov These motifs are proposed to stabilize the parallel, staggered helix-helix structure that the two peptides form as they span the target cell membrane, creating a pore or channel that leads to cell death. nih.govnih.gov The proposed transmembrane structure places the N-terminal half of the α-peptide alongside the C-terminal half of the β-peptide. nih.gov
Structure-Function Relationship Studies: Insights from Mutagenesis and Hybrid Peptides
To dissect the functional roles of specific regions within the this compound peptides, researchers have employed site-directed mutagenesis and created hybrid bacteriocins by combining peptides from this compound and Lactococcin G. nih.govasm.org These studies have provided significant insights into what determines target cell specificity and potency.
A key finding from these experiments is that the β-peptide is a major determinant of target cell specificity. researchgate.netasm.orgcapes.gov.br For example, a hybrid combination of Ent1071A and LcnGβ was more active against lactococcal strains (the typical target of Lactococcin G) than the wild-type this compound. nih.govasm.org Conversely, this hybrid was inactive against enterococcal strains, which are the primary targets of this compound. nih.gov This demonstrates that the β-peptide guides the bacteriocin complex to its specific cellular target.
Further mutagenesis studies pinpointed the N-terminal region of the β-peptide as being particularly important for this specificity. nih.govasm.org Swapping just the first few amino acids between Ent1071B and LcnGβ was sufficient to alter the target range. asm.org In contrast, the C-terminal region of the β-peptide appears to be more involved in the specific interaction with its cognate α-peptide. core.ac.uk
Mutational studies also highlighted the importance of specific charged residues. A glutamic acid residue at position 1 (E1) in Ent1071A was found to be essential for its activity. biorxiv.org This is functionally significant as the homologous Lactococcin Gα lacks this charge, suggesting it is a key difference contributing to their distinct activities. biorxiv.org
Table 2: Activity of Wild-Type and Hybrid Bacteriocin Combinations
| Peptide Combination | Target Organism | Relative Activity | Key Implication | Reference(s) |
|---|---|---|---|---|
| Ent1071A + Ent1071B (Wild-Type) | Enterococcus spp. | High | Potent against enterococci. | nih.govasm.org |
| Ent1071A + Ent1071B (Wild-Type) | Lactococcus spp. | Low/Moderate | Less potent against lactococci. | nih.govasm.org |
| LcnGα + LcnGβ (Wild-Type) | Lactococcus spp. | High | Potent against lactococci. | nih.govasm.org |
| LcnGα + LcnGβ (Wild-Type) | Enterococcus spp. | Inactive | Not active against enterococci. | nih.govasm.org |
| Ent1071A + LcnGβ (Hybrid) | Lactococcus spp. | High | β-peptide dictates target specificity. | nih.govasm.org |
| Ent1071A + LcnGβ (Hybrid) | Enterococcus spp. | Inactive | β-peptide dictates target specificity. | nih.gov |
| LcnGα + Ent1071B (Hybrid) | Lactococcus spp. | Low | Inefficient pairing. | nih.gov |
Comparative Analysis of Immunity Protein Recognition Mechanisms
Bacteriocin-producing bacteria protect themselves from their own antimicrobial peptides via specific immunity proteins. asm.org The gene for the this compound immunity protein, entI (or ent1071im), is located in the same gene cluster as the bacteriocin peptides. oup.comnih.gov Studies comparing the immunity mechanisms of this compound and Lactococcin G reveal a complex and not always reciprocal relationship.
A key observation is the phenomenon of one-way cross-immunity. Strains expressing the this compound immunity protein (Ent1071im) are protected against both this compound and the homologous Lactococcin G. researchgate.netnih.govmdpi.com However, the reverse is not consistently true; the Lactococcin G immunity protein (LcnGim) does not always protect against this compound, and its effectiveness can be dependent on the host bacterial strain. researchgate.netnih.govmdpi.com For instance, LcnGim rendered an Enterococcus strain resistant to this compound, but failed to do so in Lactococcus strains, suggesting the functionality of the immunity protein can depend on other cellular components, possibly the bacteriocin's membrane receptor. nih.govasm.org
Studies using hybrid peptides have helped to map the regions of the bacteriocins that are recognized by the immunity proteins. The Lactococcin G immunity protein recognizes specific regions on both of its partner peptides: the N-terminal end of LcnGα (residues 1-13) and the C-terminal part of LcnGβ (residues 14-24). nih.govasm.org In the proposed three-dimensional structure of the bacteriocin complex, these two regions are positioned close to each other, forming a single recognition site for the immunity protein. nih.govasm.org
Similarly, it appears the this compound immunity protein also recognizes residues in the N-terminal region of the α-peptide for its protective function. asm.org The ability of Ent1071im to recognize and neutralize the heterologous Lactococcin G complex, while LcnGim largely fails to neutralize this compound, suggests that Ent1071im has a broader recognition capability. This might be an evolutionary advantage, providing the producing organism with protection against a wider range of similar competing bacteriocins. mdpi.com
Advanced Research Methodologies and Methodological Considerations in Enterocin 1071 Research
Molecular Biology Techniques for Gene Manipulation and Expression
Advanced molecular techniques are fundamental to understanding the genetic organization and expression of Enterocin (B1671362) 1071.
The genetic determinants for Enterocin 1071 are located on a 50-kbp plasmid, designated pEF1071. nih.gov The identification and characterization of the genes responsible for the production of the two peptides, Enterocin 1071A (Ent1071A) and Enterocin 1071B (Ent1071B), and the associated immunity protein have been achieved through gene cloning and sequencing. nih.govfrontiersin.org
Researchers have successfully cloned and sequenced an 11.3-kb DNA fragment from a related bacteriocin (B1578144) plasmid, pEJ97, which harbors the structural gene ej97A and other open reading frames (ORFs) involved in production and transport. For this compound, sequencing of a 9- to 10-kbp DNA insert revealed two ORFs, ent1071A and ent1071B, which encode for 39- and 34-amino-acid peptides, respectively. nih.gov The deduced amino acid sequences of the mature Ent1071A and Ent1071B peptides show significant homology to the α and β peptides of lactococcin G. nih.gov
Plasmid curing experiments, where the plasmid is eliminated from the host bacterium, have been instrumental in confirming that the genes for both bacteriocin production and immunity are plasmid-borne. nih.gov Furthermore, conjugative transfer experiments, where pEF1071 was transferred to non-producing E. faecalis strains, resulted in the recipients gaining the ability to produce both active peptides, providing definitive proof of the plasmid's role. nih.gov
The process of identifying these genes typically involves the following steps:
Plasmid DNA Isolation and Manipulation: Standard protocols are used to isolate plasmid DNA from E. faecalis BFE 1071. nih.gov
Restriction Fragment Cloning: Restriction enzymes are used to cut the plasmid DNA into smaller fragments, which are then inserted into cloning vectors like pGEM-3Zf(+).
Transformation: The recombinant plasmids are introduced into a suitable host, such as E. coli DH5α.
DNA Sequencing and Analysis: The cloned DNA fragments are sequenced, and the resulting sequences are analyzed to identify ORFs and compare them to known bacteriocin gene sequences in databases. nih.gov
A key finding from these studies is the genetic organization of the this compound gene cluster, which includes the structural genes for the two peptides and a putative immunity gene located downstream of the structural α gene. frontiersin.org This organization is similar to that of other class IIb bacteriocins like Lactococcin G. frontiersin.org
Table 1: Genes Involved in this compound Production and Immunity
| Gene | Encoded Protein | Function | Source |
|---|---|---|---|
| ent1071A | Enterocin 1071A (Ent1071A) | Antimicrobial peptide (α-peptide) | nih.gov |
| ent1071B | Enterocin 1071B (Ent1071B) | Antimicrobial peptide (β-peptide) | nih.gov |
| entI (putative) | Immunity Protein | Protects the producer strain from the bacteriocin | frontiersin.orgcore.ac.uk |
Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in a DNA sequence. thermofisher.comcreative-biolabs.com This method is invaluable for understanding the structure-function relationships of proteins by altering specific amino acid residues and observing the effects on protein function. thermofisher.comcreative-biolabs.com In the context of this compound and related two-peptide bacteriocins, site-directed mutagenesis has been employed to map functional domains and identify key residues involved in their antimicrobial activity. science.govchapman.edu
One study utilized stepwise site-directed mutagenesis to convert the two peptides of lactococcin G into the corresponding peptides of this compound. science.gov This approach helps to pinpoint the specific amino acid differences that determine the activity spectrum and potency of these related bacteriocins. The GxxxG motif, which is known to be crucial for the helix-helix interactions of membrane proteins, is present in all peptides of this bacteriocin class and is a key target for such mutagenesis studies. nih.gov
The general workflow for site-directed mutagenesis in this research context includes:
Primer Design: Designing PCR primers that contain the desired mutation. creative-biolabs.com
PCR Amplification: Using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. thermofisher.comcreative-biolabs.com
Template Digestion: Digesting the parental, non-mutated plasmid DNA using an enzyme like DpnI, which specifically targets methylated DNA (the original plasmid template). creative-biolabs.com
Transformation and Selection: Transforming the mutated plasmid into a host organism for expression and selecting for successful transformants. creative-biolabs.com
Sequence Verification: Sequencing the mutated gene to confirm the desired change and ensure no unintended mutations were introduced. thermofisher.comcreative-biolabs.com
Through such studies, researchers can identify which parts of the this compound peptides are essential for their interaction and for their ability to form pores in the target cell membrane.
Gene Cloning and Sequencing for this compound Production and Immunity
Biochemical and Biophysical Characterization Techniques
These techniques are essential for purifying this compound and determining its antimicrobial properties and mechanism of action.
Several assays are used to quantify the antimicrobial activity of this compound and determine the range of bacteria it can inhibit.
Spot-on-Lawn Assay: This is a common method for screening and determining the inhibitory spectrum. nih.govagriculturejournals.cz In this assay, a small amount of the this compound-producing culture or a purified sample is spotted onto an agar (B569324) plate that has been previously seeded with a lawn of a sensitive indicator bacterium. nih.govnih.gov After incubation, a clear zone of inhibition around the spot indicates antimicrobial activity. nih.gov This method was used to show that this compound is active against various Enterococcus species and Listeria innocua. researchgate.net
Agar Well Diffusion Assay: A variation of the spot-on-lawn assay, where wells are cut into the agar and filled with the bacteriocin solution. nih.gov The diameter of the resulting inhibition zone is proportional to the concentration and activity of the bacteriocin. nih.gov
Microtiter Plate Assays: These assays are used for the quantitative determination of antimicrobial activity, often to determine the Minimum Inhibitory Concentration (MIC). agriculturejournals.cznih.gov Serial two-fold dilutions of the bacteriocin are prepared in a microtiter plate, and a standard inoculum of the indicator strain is added to each well. nih.gov The MIC is the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator organism after incubation. biorxiv.org
These assays have revealed that the combined action of both Enterocin 1071A and 1071B is required for optimal antimicrobial activity. nih.govbiorxiv.org
The purification of this compound from the culture supernatant of E. faecalis BFE 1071 involves a multi-step process to separate it from other cellular components.
Ammonium (B1175870) Sulfate (B86663) Precipitation: This is often the first step in purification. researchgate.netd-nb.infohelsinki.fi By adding ammonium sulfate to the cell-free supernatant, the solubility of proteins is decreased, causing them to precipitate out of the solution. d-nb.infokuleuven.be The active fraction containing this compound can be collected by centrifugation. researchgate.net This method is also useful for concentrating the protein from a large volume of culture supernatant. researchgate.net
Chromatography: Following precipitation, various chromatography techniques are employed for further purification. d-nb.infohelsinki.fi
Cation-Exchange Chromatography: Since this compound peptides are cationic, this method is highly effective. nih.govresearchgate.net The precipitated sample is loaded onto a cation-exchange column (e.g., SP-Sepharose Fast Flow). researchgate.net The bacteriocin binds to the negatively charged matrix, while unbound contaminants are washed away. The bound peptides are then eluted using a salt gradient (e.g., ammonium carbonate). researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is often used as a final polishing step to achieve high purity. nih.govd-nb.info
The purity of the fractions at each step is monitored by assessing their antimicrobial activity and by using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to visualize the protein bands. researchgate.net
Table 2: Common Protein Purification Strategies for this compound
| Purification Step | Principle | Purpose | Source |
|---|---|---|---|
| Ammonium Sulfate Precipitation | Salting out; reduces protein solubility | Initial concentration and partial purification from culture supernatant | researchgate.netd-nb.infohelsinki.fi |
| Cation-Exchange Chromatography | Separation based on net positive charge | Binds cationic enterocin peptides while contaminants pass through | nih.govresearchgate.net |
| RP-HPLC | Separation based on hydrophobicity | High-resolution separation for final polishing and achieving high purity | nih.govd-nb.info |
Assays for Antimicrobial Activity and Spectrum Determination (e.g., spot-on-lawn, microtiter plate assays)
In Vitro Models for Studying Cellular Interactions and Permeabilization
To understand how this compound kills target bacteria, researchers use in vitro models that mimic the bacterial cell membrane. The primary mechanism of action for class IIb bacteriocins like this compound is the formation of pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force and leakage of intracellular contents. chapman.eduoup.comconicet.gov.ar
Liposome (B1194612) Permeabilization Assays: Liposomes are artificial vesicles made of a lipid bilayer, which serve as a simple model for a cell membrane. To study permeabilization, a fluorescent dye can be entrapped within the liposomes. biorxiv.org When this compound is added, the formation of pores in the liposome membrane causes the dye to leak out, which can be measured as a change in fluorescence. biorxiv.orgbiorxiv.org This demonstrates the bacteriocin's ability to disrupt lipid bilayers directly.
Cellular Efflux Assays: These assays use live bacterial cells. The cells are loaded with a marker, such as a fluorescent dye or a radioactive ion (e.g., K+). Upon addition of this compound, the efflux of the marker from the cells is monitored over time. This provides direct evidence of membrane permeabilization in a physiological context.
Recent studies on the homologous bacteriocin Enterocin C have shown that it targets the membrane-embedded protein BacA, an undecaprenyl phosphate (B84403) recycling protein, as a receptor. biorxiv.orgbiorxiv.org The two peptides of Enterocin C act cooperatively: one peptide docks into the catalytic site of BacA, which then allows the second peptide to bind, leading to membrane permeabilization and cell death. biorxiv.org Given the high homology, it is likely that this compound utilizes a similar mechanism, and these in vitro models are crucial for investigating this hypothesis. biorxiv.org The interaction between the two peptides, often involving GxxxG-like motifs, is essential for forming the active pore complex. nih.gov
Genomic and Metagenomic Approaches for Discovering Novel this compound Variants and Producers
The search for novel antimicrobial agents has increasingly turned to genomic and metagenomic strategies, which circumvent the limitations of traditional culture-based discovery methods. These advanced methodologies are particularly effective for identifying new variants of bacteriocins like this compound, a class IIb two-peptide bacteriocin, and the microorganisms that produce them. By directly analyzing the genetic blueprints of individual strains or entire microbial communities, researchers can uncover a wealth of previously untapped antimicrobial potential.
Genomic approaches involve the sequencing and analysis of the complete genetic material of a specific, isolated microorganism. nih.gov This is foundational for understanding the genetic basis of bacteriocin production. The genes responsible for producing this compound by its original producer, Enterococcus faecalis BFE 1071, are located on a plasmid designated pEF1071. nih.govcore.ac.uk Molecular analysis of this plasmid revealed a highly organized gene cluster essential for the synthesis, transport, and immunity related to the bacteriocin. nih.gov This genetic architecture is a key target for genome mining efforts.
Bioinformatic tools such as BAGEL and antiSMASH are instrumental in this process. biorxiv.orgfrontiersin.org These platforms scan sequenced genomes for characteristic features of bacteriocin biosynthetic gene clusters (BGCs), such as the presence of precursor peptide genes alongside those for modification enzymes, transporters, and immunity proteins. biorxiv.orgnih.gov For instance, using BAGEL3, a bacteriocin gene cluster 100% identical to that of this compound was identified in E. faecalis APC 3825, a strain isolated from human milk. frontiersin.org This highlights how genome mining of strains from unique environments can lead to the discovery of new producers of known bacteriocins.
Comparative genomics further expands the discovery landscape. By comparing the genomes of multiple enterococcal strains, researchers can identify variations in the this compound gene cluster that may lead to novel bacteriocin properties. d-nb.info This can include single amino acid substitutions in the structural peptides or differences in the associated immunity and transport proteins, potentially altering the bacteriocin's activity spectrum or potency.
Table 1: Genetic Organization of the this compound Biosynthetic Gene Cluster on Plasmid pEF1071
| Operon | Gene | Encoded Protein/Function | Reference |
|---|---|---|---|
| Operon 1 (EntABI) | ent1071A | Enterocin 1071A precursor peptide | nih.gov |
| ent1071B | Enterocin 1071B precursor peptide | nih.gov | |
| entI | Immunity protein | nih.gov | |
| Operon 2 (EntTD) | entT (abc) | ABC transporter for secretion | nih.gov |
| entD | Accessory transport protein | nih.gov |
Metagenomics offers a broader lens by analyzing the collective genetic material from an entire environmental sample, such as the gut microbiota, soil, or food products. nih.govfrontiersin.org This approach provides access to the genetic potential of the vast number of microorganisms that cannot be cultivated in standard laboratory conditions, which is estimated to be as high as 99% of all microbes. frontiersin.org
There are two primary metagenomic strategies: sequence-based and function-based screening. frontiersin.org
Sequence-based metagenomics involves shotgun sequencing of the total DNA from a sample and then using bioinformatics to search the resulting data for sequences homologous to known bacteriocin genes, like those for this compound. frontiersin.org This can reveal novel variants and identify the types of microbes that carry these genes within a specific ecosystem. For example, a metagenome-based study of artisanal cheeses used this approach to assess the potential for bacteriocin production before isolating a promising Enterococcus faecium strain that was found to harbor genes for six different bacteriocins. researchgate.net
Functional metagenomics involves cloning large fragments of environmental DNA into a suitable host (like E. coli) to create a metagenomic library. frontiersin.orgrockefeller.edu This library is then screened for the desired function, such as antimicrobial activity against a specific target pathogen. rockefeller.edu Clones that exhibit a zone of inhibition are selected, and the inserted DNA is sequenced to identify the gene cluster responsible for the activity. This method can uncover entirely novel bacteriocins that have no sequence similarity to known ones, as it relies on expressed activity rather than homology.
The reconstruction of Metagenome-Assembled Genomes (MAGs) represents a powerful synergy of these techniques. mdpi.com By assembling genomes directly from metagenomic data, researchers can link bacteriocin gene clusters to specific microbial lineages, including uncultured ones, providing crucial phylogenetic context for newly discovered variants and their producers. mdpi.com
Table 2: Examples of this compound and Related Bacteriocins Identified via Genomic/Metagenomic Mining
| Bacteriocin/Variant | Producing Strain | Source of Strain/Sample | Discovery Method | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | Enterococcus faecalis BFE 1071 | Minipig feces | Traditional isolation & genetic analysis | Original characterization of Ent1071A/B and gene cluster on plasmid pEF1071. | core.ac.ukmdpi.com |
| This compound | Enterococcus faecalis APC 3825 | Human milk microbiota | Genome mining (BAGEL3) | Identified a gene cluster 100% identical to the original Ent1071 cluster, highlighting a novel producer from a human source. | frontiersin.org |
| Putative Novel Bacteriocins | Enterococcus spp. | Wild marine animals | Genome mining (antiSMASH5, Bagel4) | Discovered 61 putative bacteriocins, including novel variants related to Enterocin Xα, demonstrating marine environments as a source of novelty. | mdpi.com |
| Multiple Enterocins (including A, B, P, SE-K4-like, X) | Enterococcus faecium CRL1879 | Artisanal cheese | Metagenome-based screening followed by genome analysis | Identified a single strain with the genetic capacity to produce six different class II and III bacteriocins. | researchgate.net |
These advanced research methodologies are rapidly expanding our knowledge of the diversity and distribution of this compound and other bacteriocins. By moving beyond culture-dependent methods, genomic and metagenomic approaches provide a powerful toolkit for discovering novel variants and their producers from a wide array of environments, offering promising candidates for future applications.
Ecological and Biotechnological Research Perspectives of Enterocin 1071
Role of Enterocin (B1671362) 1071 in Microbial Competition and Niche Establishment
The production of bacteriocins like Enterocin 1071 is a key strategy employed by bacteria to compete and secure their ecological niche within complex microbial communities. nih.govunil.ch By inhibiting the growth of closely related species, the producing strain can gain a competitive advantage, promoting its own dominance and colonization in environments such as the gastrointestinal tract. nih.gov Enterococci, including E. faecalis, are common inhabitants of the gut in humans and animals, and the production of enterocins is thought to play a crucial role in modulating the gut microbiota. nih.govmdpi.com
Potential Research Applications in Food Biopreservation: In Vitro Studies
The ability of this compound to inhibit the growth of food spoilage microorganisms and pathogens has made it a subject of extensive in vitro research for its potential application as a food biopreservative. researchgate.netnih.gov Biopreservation, the use of microorganisms or their metabolites to extend the shelf life and enhance the safety of food, is a growing area of interest as consumers seek more natural and minimally processed products. researchgate.netmdpi.com
In vitro studies have demonstrated the effectiveness of this compound against a range of Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses. nih.govnih.gov Its inhibitory spectrum includes several notable pathogens and spoilage organisms.
One of the most significant targets for this compound is Listeria monocytogenes, a foodborne pathogen of major concern due to its ability to grow at refrigeration temperatures. researchgate.netnih.govmdpi.com Research has consistently shown that this compound and the producing strains have strong anti-listerial activity. nih.govconicet.gov.ar The bactericidal effect against Listeria innocua, a non-pathogenic surrogate for L. monocytogenes, has been well-documented, showing a reduction in viable cell counts. nih.govnih.gov
Beyond Listeria, this compound has shown inhibitory activity against other important food-related bacteria. researchgate.netmdpi.com This includes species of Bacillus and Clostridium, which are known for their ability to form resilient spores that can survive food processing treatments. researchgate.netmdpi.com The spectrum of activity also extends to other lactic acid bacteria, which can sometimes act as spoilage organisms in certain food products. nih.gov
The following table summarizes the inhibitory spectrum of this compound based on in vitro research findings:
| Target Microorganism | Type | Relevance in Food | Reference |
| Listeria monocytogenes | Pathogen | Foodborne illness | researchgate.netmdpi.com |
| Listeria innocua | Surrogate for L. monocytogenes | Research model | nih.govnih.gov |
| Bacillus sp. | Spoilage/Pathogen | Spoilage, potential for food poisoning | nih.gov |
| Clostridium sp. | Spoilage/Pathogen | Spoilage, botulism, food poisoning | researchgate.netmdpi.com |
| Staphylococcus aureus | Pathogen | Food poisoning | researchgate.netmdpi.com |
| Enterococcus spp. | Spoilage/Pathogen | Spoilage, potential for opportunistic infections | nih.govresearchgate.net |
It is important to note that the effectiveness of this compound can be influenced by the specific strain of the target microorganism.
While in vitro studies have demonstrated the antimicrobial potential of this compound, its application in complex food matrices presents several challenges. The activity of bacteriocins can be affected by the food's composition, structure, and processing conditions. researchgate.netoup.com Therefore, a significant area of research focuses on strategies to enhance the stability and efficacy of this compound in food systems.
One promising approach is the use of encapsulation technologies . oup.com Nanoencapsulation, using materials like liposomes and chitosan, can protect the bacteriocin (B1578144) from enzymatic degradation and adverse environmental conditions within the food matrix, ensuring its controlled release and sustained antimicrobial activity. oup.com
Another strategy involves the concept of hurdle technology , where bacteriocins are used in combination with other preservation methods. sci-hub.se This can create a synergistic effect, where the combined impact of multiple hurdles (e.g., pH, temperature, other antimicrobial compounds) is greater than the sum of their individual effects. For instance, the antimicrobial activity of some bacteriocins is enhanced in the presence of chelating agents, which can destabilize the outer membrane of Gram-negative bacteria, or in combination with other natural antimicrobials. sci-hub.se
Research has also explored the immobilization of bacteriocin-producing bacteria onto food packaging materials. nih.gov This creates an active packaging system where the bacteriocin is continuously released onto the food surface, inhibiting the growth of contaminants. nih.gov
The following table outlines some research strategies aimed at enhancing this compound's effectiveness in food applications:
| Strategy | Description | Potential Benefits | Reference |
| Nanoencapsulation | Enclosing this compound in nanoparticles (e.g., liposomes, chitosan). | Increased stability, controlled release, protection from degradation. | oup.com |
| Hurdle Technology | Combining this compound with other preservation methods (e.g., pH, temperature, other antimicrobials). | Synergistic antimicrobial effect, reduced intensity of individual treatments. | sci-hub.se |
| Active Packaging | Immobilizing this compound-producing bacteria on packaging films. | Continuous release of the bacteriocin at the food surface. | nih.gov |
Further research is needed to optimize these strategies for specific food products and to ensure they are commercially viable.
Inhibition of Food Spoilage Microorganisms and Pathogens
Heterologous Expression Systems for Enhanced this compound Production in Research
The natural production of bacteriocins by their native strains is often low, which can be a limiting factor for research and potential commercial applications. researchgate.netnih.gov To overcome this, researchers have turned to heterologous expression systems to produce larger quantities of bacteriocins like this compound. researchgate.netucc.ie Heterologous expression involves inserting the genes responsible for bacteriocin production into a different host organism that is optimized for high-level protein production. nih.gov
Escherichia coli is a commonly used heterologous host due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains. nih.govucc.ie However, the production of bacteriocins from Gram-positive bacteria in E. coli can present challenges, such as the lack of necessary machinery for post-translational modifications or secretion. nih.gov
For two-peptide bacteriocins like this compound, successful heterologous expression requires the co-expression of both peptide-encoding genes. asm.org Additionally, the gene for the immunity protein is often included to protect the host cell from the antimicrobial activity of the produced bacteriocin. nih.gov
Lactic acid bacteria, such as Lactococcus lactis and Lactobacillus sakei, have also been successfully used as heterologous hosts for bacteriocin production. asm.orgucc.ie These hosts are often considered "food-grade" and possess the necessary cellular machinery for the efficient production and secretion of LAB bacteriocins. ucc.ie A two-plasmid expression system in Lactobacillus sakei has been utilized for the production of this compound and its variants for research purposes. asm.org
The development of efficient heterologous expression systems is crucial for:
Producing sufficient quantities of this compound for detailed structural and functional studies.
Facilitating research into its mode of action and antimicrobial spectrum.
Enabling the evaluation of its potential applications in food preservation and other fields.
Providing a platform for protein engineering to create bacteriocin variants with enhanced activity or stability.
The following table provides an overview of heterologous expression systems used for bacteriocin production:
| Host Organism | Advantages | Challenges | Reference |
| Escherichia coli | Rapid growth, well-characterized, high protein yields. | Lack of post-translational modification machinery, potential for inclusion body formation. | nih.govucc.ie |
| Lactococcus lactis | Food-grade status, efficient secretion of LAB bacteriocins. | Generally lower yields compared to E. coli. | ucc.ie |
| Lactobacillus sakei | Food-grade status, suitable for expressing LAB bacteriocins. | Less characterized than E. coli or L. lactis. | asm.org |
Continued research into optimizing these expression systems will be instrumental in unlocking the full biotechnological potential of this compound.
Future Research Directions for Enterocin 1071
Elucidating Unresolved Aspects of Biosynthesis and Regulation
The biosynthesis of class II bacteriocins is generally understood to involve the ribosomal synthesis of a prepeptide, which is then processed and transported out of the cell. researchgate.net For two-peptide bacteriocins like Enterocin (B1671362) 1071, this process is more complex, requiring the coordinated expression and secretion of two distinct peptides, Ent1071A and Ent1071B. nih.govasm.org While the genes for these peptides are known to be located on the 50-kbp plasmid pEF1071, the precise regulatory mechanisms governing their production remain a critical area for future investigation. nih.govmdpi.com
Future research should focus on:
Coordinated Gene Expression: Investigating the molecular mechanisms that ensure the balanced transcription and translation of the ent1071A and ent1071B genes. This includes identifying specific promoter and terminator sequences and understanding how they are co-regulated to produce the peptides in the optimal synergistic ratio.
Quorum Sensing Control: Bacteriocin (B1578144) production is often regulated by a three-component signal transduction system involving an induction factor (IF), a histidine protein kinase (HPK), and a response regulator (RR). researchgate.netresearchgate.net Identifying the specific components of this system for Enterocin 1071 and characterizing the signaling cascade will be crucial to understanding how its production is controlled in response to cell density.
Transport and Immunity: The exact machinery responsible for the simultaneous export of Ent1071A and Ent1071B is not fully characterized. Research is needed to identify the specific ABC transporter and accessory proteins involved. Furthermore, the structure and mechanism of the immunity protein(s) that protect the producer cell from its own bacteriocin are poorly understood and warrant detailed study. mdpi.com
Comprehensive Structural Biology of this compound and its Receptor Interactions
This compound's mode of action is predicated on the synergistic interaction of its two constituent peptides and their binding to a specific receptor on the target cell membrane. nih.govnih.gov While it shares homology with other two-peptide bacteriocins like lactococcin G, detailed structural information specific to this compound is lacking. asm.org
Key research objectives in this area include:
High-Resolution 3D Structure: Determining the three-dimensional structure of the individual Ent1071A and Ent1071B peptides and, most importantly, the structure of the functional heterodimeric complex. Techniques such as NMR spectroscopy or X-ray crystallography will be essential. This will build upon circular dichroism studies of homologous bacteriocins which suggest the peptides induce further α-helical structures in each other upon membrane contact. asm.org
Receptor Identification and Characterization: The definitive identification of the cellular receptor for this compound is a primary goal. While undecaprenyl pyrophosphate phosphatase (UppP) has been suggested as a potential receptor, this requires experimental validation. unirioja.esumn.edu The identification of BacA as the receptor for the related Enterocin C provides a valuable lead for investigation. biorxiv.org
Bacteriocin-Receptor Complex: Once the receptor is identified, elucidating the structural basis of the this compound-receptor interaction at an atomic level is the next step. This knowledge is fundamental to understanding its specificity and mechanism of action, which involves pore formation and membrane permeabilization, ultimately leading to cell death. biorxiv.org
| Component | Known Characteristics | Future Research Focus |
| Ent1071A | 39-amino-acid peptide. asm.orgnih.gov | High-resolution 3D structure determination. |
| Ent1071B | 34-amino-acid peptide. asm.orgnih.gov | High-resolution 3D structure determination. |
| A/B Complex | Peptides act synergistically. nih.gov | Structure of the functional heterodimer; understanding the structural basis of synergy. |
| Receptor | Suggested to be UppP, but requires confirmation. unirioja.esumn.edu | Definitive identification and characterization of the cell surface receptor (e.g., BacA, UppP). |
| Interaction | Leads to membrane permeabilization. biorxiv.org | Structural analysis of the bacteriocin-receptor complex to understand binding specificity and mechanism. |
Exploring Novel Synergistic Combinations and Delivery Systems (research focus)
The inherent synergy of this compound's two peptides can be further exploited by combining it with other antimicrobial agents. nih.govnih.gov This approach, often termed "hurdle technology," can enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance.
Future research should explore:
Combinations with Other Bacteriocins: Assessing the synergistic effects of this compound with other enterocins (e.g., enterocin A, enterocin P) that have different mechanisms of action. researchgate.net This could lead to potent bacteriocin cocktails effective against a wider range of pathogens.
Synergy with Conventional Antibiotics: Investigating the combination of this compound with traditional antibiotics. Such combinations have shown promise in overcoming antibiotic resistance and inhibiting biofilm formation, as seen with nisin and vancomycin. mdpi.com
Advanced Delivery Systems: Developing novel delivery systems to enhance the stability and targeted delivery of this compound. Research into nano-delivery systems, such as encapsulation in liposomes or conjugation to nanoparticles (e.g., enterocin-coated silver nanoparticles), could improve its efficacy and application in complex environments like food matrices or the gastrointestinal tract. researchgate.netmdpi.com
Advanced Genetic Engineering for Optimized this compound Functionality
Genetic engineering offers powerful tools to enhance the properties of this compound, from improving its production to modifying its functional characteristics. mdpi.com Lessons from site-directed mutagenesis studies on homologous bacteriocins provide a clear path forward. asm.org
Promising avenues for genetic engineering include:
Peptide Engineering: Employing site-directed mutagenesis to create hybrid bacteriocins. By swapping domains or specific residues between this compound and other two-peptide bacteriocins, it may be possible to alter its target specificity, increase its potency, or enhance its stability. asm.orgnih.gov
Yield Optimization: Engineering the producer strain, Enterococcus faecalis, for enhanced production of this compound. This could involve optimizing the regulatory circuits, modifying metabolic pathways to increase precursor availability, or using strong, inducible promoters to drive gene expression. dntb.gov.ua
Heterologous Expression: Cloning the this compound gene cluster into a food-grade host organism, such as Lactococcus lactis. This would facilitate its production in a host with a Generally Recognized as Safe (GRAS) status, potentially simplifying its application in the food industry. oup.com
| Engineering Strategy | Objective | Methodology | Potential Outcome |
| Peptide Engineering | Alter antimicrobial properties | Site-directed mutagenesis, domain swapping | Bacteriocins with broader target spectrum or higher potency. |
| Yield Optimization | Increase production levels | Metabolic engineering, promoter optimization in the native host. | More cost-effective and scalable production of this compound. |
| Heterologous Expression | Enable production in safe hosts | Cloning gene cluster into GRAS organisms like L. lactis. | Simplified regulatory approval for food and therapeutic applications. |
Ecological Impact Assessments of this compound Producer Strains
While enterocins hold promise, the use of the producer organisms, Enterococcus species, requires careful consideration due to their role as opportunistic pathogens and the potential for antibiotic resistance gene carriage. unirioja.esoup.com Therefore, a thorough assessment of the ecological impact of this compound producer strains is imperative before any practical application.
Future research must address:
Niche Competition and Microbiota Modulation: Evaluating the effect of introducing an this compound-producing strain into a complex microbial community, such as the gut microbiota or a food fermentation environment. It is crucial to determine its competitiveness and its impact on both pathogenic and beneficial non-target bacteria. asm.orgmdpi.com
Horizontal Gene Transfer: The genes for this compound are located on a conjugative plasmid (pEF1071). nih.govmdpi.com Research is needed to assess the frequency and potential consequences of this plasmid being transferred to other bacteria within the same ecosystem.
Safety Assessment of Producer Strains: Any candidate producer strain must undergo a rigorous safety evaluation to ensure the absence of virulence factors and transferable antibiotic resistance genes. This is a critical prerequisite for considering the use of the whole organism as a probiotic or protective culture. unirioja.esoup.com
Q & A
Q. How can researchers validate this compound’s purity and structural integrity in synthetic or recombinant preparations?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification. Confirm disulfide bond formation via Ellman’s assay or NMR. Assess purity via reverse-phase HPLC (≥95% peak area) and circular dichroism (CD) for secondary structure consistency .
Ethical and Reproducibility Guidelines
Q. What documentation is critical for ensuring reproducibility in this compound studies?
- Methodological Answer : Publish raw data (e.g., MIC tables, spectral graphs) in supplementary materials. Specify instrument models (manufacturer, country) and software versions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How should researchers address potential conflicts between academic findings and industry-funded studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
